Octahydropiperazino[2,1-c]morpholine-6,9-dione Octahydropiperazino[2,1-c]morpholine-6,9-dione
Brand Name: Vulcanchem
CAS No.: 1443979-24-5
VCID: VC3104859
InChI: InChI=1S/C7H10N2O3/c10-6-3-8-7(11)5-4-12-2-1-9(5)6/h5H,1-4H2,(H,8,11)
SMILES: C1COCC2N1C(=O)CNC2=O
Molecular Formula: C7H10N2O3
Molecular Weight: 170.17 g/mol

Octahydropiperazino[2,1-c]morpholine-6,9-dione

CAS No.: 1443979-24-5

Cat. No.: VC3104859

Molecular Formula: C7H10N2O3

Molecular Weight: 170.17 g/mol

* For research use only. Not for human or veterinary use.

Octahydropiperazino[2,1-c]morpholine-6,9-dione - 1443979-24-5

Specification

CAS No. 1443979-24-5
Molecular Formula C7H10N2O3
Molecular Weight 170.17 g/mol
IUPAC Name 1,3,4,7,8,9a-hexahydropyrazino[2,1-c][1,4]oxazine-6,9-dione
Standard InChI InChI=1S/C7H10N2O3/c10-6-3-8-7(11)5-4-12-2-1-9(5)6/h5H,1-4H2,(H,8,11)
Standard InChI Key LVNJFKKREAKLHB-UHFFFAOYSA-N
SMILES C1COCC2N1C(=O)CNC2=O
Canonical SMILES C1COCC2N1C(=O)CNC2=O

Introduction

Chemical Properties and Structural Characteristics

Octahydropiperazino[2,1-c]morpholine-6,9-dione is a complex heterocyclic compound containing both nitrogen and oxygen atoms in its ring system. The compound's fundamental properties are summarized in Table 1, providing essential information for researchers and pharmaceutical scientists.

Table 1: Chemical Properties of Octahydropiperazino[2,1-c]morpholine-6,9-dione

PropertyValue
CAS Number1443979-24-5
Molecular FormulaC₇H₁₀N₂O₃
Molecular Weight170.17 g/mol
IUPAC Name1,3,4,7,8,9a-hexahydropyrazino[2,1-c] oxazine-6,9-dione
Alternative NamesHexahydropyrazino[2,1-c] oxazine-6,9-dione
European Community (EC) Number970-200-9

The compound features a bicyclic structure containing a piperazine ring fused with a morpholine ring, with two carbonyl groups at positions 6 and 9, forming amide functionalities. This unique structural arrangement contributes to the compound's potential biological activity and chemical reactivity .

Structural Identifiers

For computational chemistry and database purposes, various structural identifiers have been established for Octahydropiperazino[2,1-c]morpholine-6,9-dione, as presented in Table 2.

Table 2: Structural Identifiers of Octahydropiperazino[2,1-c]morpholine-6,9-dione

IdentifierValue
Standard InChIInChI=1S/C7H10N2O3/c10-6-3-8-7(11)5-4-12-2-1-9(5)6/h5H,1-4H2,(H,8,11)
Standard InChIKeyLVNJFKKREAKLHB-UHFFFAOYSA-N
SMILESC1COCC2N1C(=O)CNC2=O
Canonical SMILESO=C1CNC(=O)C2N1CCOC2
PubChem Compound ID68720737

These identifiers are crucial for the unambiguous identification of the compound in chemical databases and literature searches, enabling researchers to access relevant information efficiently .

Biological Activities and Applications

Applications in Research

Octahydropiperazino[2,1-c]morpholine-6,9-dione can serve as a valuable building block in the synthesis of more complex molecules with potential pharmacological properties. The compound is marketed primarily for research purposes, including:

  • As a reference substance for drug impurity profiling

  • As a reagent for the development of novel pharmaceutical compounds

  • As a structural scaffold for medicinal chemistry research

  • In the development of structure-activity relationship studies

Chemical Reactivity and Structure-Activity Relationships

Reactive Sites

The chemical structure of Octahydropiperazino[2,1-c]morpholine-6,9-dione contains several reactive sites that can participate in various chemical transformations:

  • The amide carbonyl groups can participate in nucleophilic addition reactions

  • The nitrogen atoms in the ring system may act as nucleophiles in appropriate conditions

  • The morpholine oxygen provides potential for hydrogen bonding interactions

  • The ring system may undergo various substitution reactions depending on reaction conditions

The bicyclic nature of the compound provides conformational rigidity, potentially enhancing its specificity in biological interactions. This structural feature is often advantageous in designing compounds with selective binding to biological targets .

ClassificationDetails
GHS PictogramGHS07 (Warning)
Signal WordWarning
Hazard StatementsH302: Harmful if swallowed
H315: Causes skin irritation
H319: Causes serious eye irritation
H335: May cause respiratory irritation

Research Findings and Future Directions

Current Research Status

Research specifically focused on Octahydropiperazino[2,1-c]morpholine-6,9-dione remains limited in the scientific literature. The compound is primarily referenced in chemical catalogs and databases rather than in primary research articles focusing on its properties or applications .

This gap in the literature presents significant opportunities for researchers interested in exploring the potential applications of this compound, particularly in pharmaceutical development and materials science.

Future Research Opportunities

Several promising research directions could be pursued to better understand and utilize Octahydropiperazino[2,1-c]morpholine-6,9-dione:

  • Comprehensive characterization of physical and chemical properties through experimental studies

  • Development of efficient and scalable synthetic routes to access the compound and structural analogs

  • Screening for biological activities, including:

    • Antimicrobial testing against various bacterial and fungal pathogens

    • In vitro assessment of anticancer potential

    • Evaluation of neuroprotective effects

    • Investigation of anti-inflammatory properties

  • Structure-activity relationship studies through the synthesis and testing of structural analogs

  • Computational studies to predict binding interactions with potential biological targets

  • Exploration of applications in materials science, particularly in polymer chemistry and supramolecular assemblies

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